8-Aza-7-deaza-2'-deoxyguanosine

Description

BenchChem offers high-quality 8-Aza-7-deaza-2'-deoxyguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aza-7-deaza-2'-deoxyguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

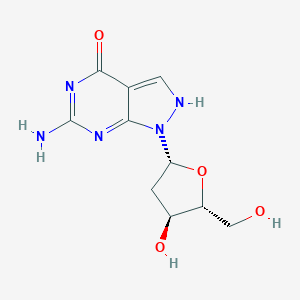

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZQBWJRMFLAD-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Aza-7-deaza-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 8-Aza-7-deaza-2'-deoxyguanosine, a significant modified nucleoside. This document consolidates key data on its structure, stability, and reactivity, alongside detailed experimental protocols and visualizations of its interactions within biological systems.

Core Chemical and Physical Properties

8-Aza-7-deaza-2'-deoxyguanosine, a structural isomer of 2'-deoxyguanosine, possesses a pyrazolo[3,4-d]pyrimidine core. This modification, involving the substitution of the N7 atom with a carbon and the C8 atom with a nitrogen, imparts unique chemical and biological characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| CAS Number | 100644-70-0 | [1] |

| Appearance | White solid | [2] |

| Storage Conditions | Store at < -15°C | [1] |

Spectral Properties

The structural identity of 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives is confirmed through various spectroscopic techniques.

UV-Vis Spectroscopy

| Compound | λmax (nm) in Methanol (B129727) |

| 8-Aza-7-deaza-2'-deoxyguanosine derivative 1 | 223, 254, 275 |

| 8-Aza-7-deaza-2'-deoxyguanosine derivative 2 | 229, 263, 278 |

| 8-Aza-7-deaza-2'-deoxyguanosine derivative 3 | 232, 278 |

| 8-Aza-7-deaza-2'-deoxyguanosine derivative 4 | 225, 275 |

(Data compiled from a study on various 8-Aza-7-deaza purine (B94841) nucleoside derivatives and may not represent the parent compound in isolation without derivatization. The specific derivatives are detailed in the cited source.)[2]

NMR Spectroscopy

¹H NMR data for a derivative of 8-Aza-7-deaza-2'-deoxyguanosine in DMSO-d6 (400 MHz) shows characteristic shifts.[2]

| Proton | Chemical Shift (δ, ppm) |

| Ar-H | 7.97 (s, 1H) |

| NH₂ | 7.38 (br, 2H), 6.34 (s, 2H) |

| 1'-H | 5.91 (d, J = 4.4 Hz, 1H) |

| 2'-OH | 5.21–5.38 (br, 1H) |

| 3'-OH | 5.02–5.20 (br, 1H) |

| 2'-H | 4.45–4.55 (m, 1H) |

| 3'-H | 4.08–4.20 (m, 1H) |

| 4'-H | 3.80–3.97 (m, 1H) |

| CH₂ | 3.38–3.58 (m, 2H) |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives. For a specific synthesized derivative, the following was observed:

| Ion | m/z |

| [M + H]⁺ | 283.1 |

(This data corresponds to a specific derivative and may not be the exact mass of the parent compound.)[2]

Stability and Reactivity

Glycosylic Bond Stability

The substitution of the purine moiety with the 8-aza-7-deazapurine structure leads to an increase in the stability of the N-glycosylic bond compared to 2'-deoxyguanosine.[3] This enhanced stability is a critical property, particularly in the context of oligonucleotide synthesis and biological applications where resistance to depurination is desirable.

DNA Duplex Stability

The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine into DNA oligonucleotides has a notable effect on duplex stability. Studies have shown that its presence can lead to an increase in the melting temperature (Tm) of the DNA duplex compared to the corresponding unmodified duplex.[4] This stabilizing effect is attributed to the altered electronic properties of the pyrazolo[3,4-d]pyrimidine ring system.

| Duplex Modification | ΔTm (°C) per modification | Reference |

| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 | [3] |

| 7-bromo-8-Aza-7-deaza-2'-deoxyisoguanosine | +5.8 | [3] |

(Note: Data is for the isoguanosine (B3425122) derivative, which demonstrates the stabilizing effect of the core scaffold and its halogenated forms.)

Experimental Protocols

Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of the phosphoramidite of 8-Aza-7-deaza-2'-deoxyguanosine is a crucial step for its incorporation into synthetic oligonucleotides. The general workflow is as follows:

Caption: Workflow for the synthesis of 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.

Detailed Steps:

-

Protection of the Exocyclic Amino Group: The exocyclic amino group of 8-Aza-7-deaza-2'-deoxyguanosine is protected, commonly through isobutyrylation, to prevent side reactions during oligonucleotide synthesis.[4]

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the protected nucleoside with DMT-chloride in pyridine.[4]

-

Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. This is commonly done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator like N,N-diisopropylethylamine.[4]

-

Purification: The final phosphoramidite product is purified using column chromatography to ensure high purity for use in automated DNA synthesis.

Incorporation into Oligonucleotides and Deprotection

Protocol for Solid-Phase Oligonucleotide Synthesis:

-

Support: The synthesis is performed on a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

-

-

Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and all protecting groups (on the nucleobases and the phosphate backbone) are removed using concentrated aqueous ammonia.[3]

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

NMR Spectroscopic Analysis

General Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometric Analysis

General Protocol for LC-MS/MS:

-

Sample Preparation: For oligonucleotides, enzymatic digestion to nucleosides may be required. The sample is then dissolved in a suitable solvent compatible with the mobile phase.

-

Chromatography:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: Perform full scan analysis to determine the mass of the molecular ion ([M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

Biological Interactions and Signaling Pathways

8-Aza-7-deaza-2'-deoxyguanosine and its derivatives are valuable tools for studying DNA-protein interactions due to their modified structure.

Interaction with DNA Polymerases

The triphosphate form of 8-Aza-7-deaza-2'-deoxyguanosine can be a substrate for DNA polymerases. However, its incorporation efficiency can be lower compared to the natural dGTP. Halogenated derivatives of 8-Aza-7-deaza-2'-deoxyguanosine triphosphate have been shown to be poorly incorporated by DNA polymerases like Klenow fragment (exo-) and human DNA polymerase β.[5]

Caption: Interaction of 8-Aza-7-deaza-2'-deoxyguanosine triphosphate with DNA polymerase.

Interaction with Human 8-Oxoguanine DNA Glycosylase 1 (hOGG1)

Halogenated derivatives of 8-Aza-7-deaza-2'-deoxyguanosine have been investigated as analogs of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common oxidative DNA lesion. These analogs can act as competitive inhibitors of the DNA repair enzyme hOGG1. While hOGG1 can bind to DNA containing these analogs, the subsequent excision of the modified base is inefficient.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Aza-7-deaza-2'-deoxyguanosine: Structure, Function, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deaza-2'-deoxyguanosine is a synthetic analogue of the natural nucleoside 2'-deoxyguanosine. Its unique chemical structure, featuring a pyrazolo[3,4-d]pyrimidine core, imparts distinct properties that make it a valuable tool in molecular biology, diagnostics, and drug development.[1] This guide provides a detailed exploration of its structure, function, and the experimental methodologies associated with its use.

The defining characteristic of 8-Aza-7-deaza-2'-deoxyguanosine is the substitution of the nitrogen atom at position 7 and the carbon atom at position 8 of the purine (B94841) ring with a carbon and a nitrogen atom, respectively.[1] This modification significantly alters the electronic and hydrogen-bonding properties of the nucleobase, leading to profound effects on the stability and structure of DNA into which it is incorporated.[1][2]

Molecular Structure and Properties

8-Aza-7-deaza-2'-deoxyguanosine, with the chemical formula C₁₀H₁₃N₅O₄, is an isomer of the natural purine base guanine.[1][3] The core of this modified nucleoside is a pyrazolo[3,4-d]pyrimidine scaffold.[1] This structural alteration prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the assembly of G-quadruplex structures often found in guanine-rich regions of DNA.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃N₅O₄ | [3] |

| Molar Mass | 267.24 g/mol | [3] |

| CAS Number | 100644-70-0 | [3] |

| Core Structure | Pyrazolo[3,4-d]pyrimidine | [1] |

Key Functions and Applications

The primary function of 8-Aza-7-deaza-2'-deoxyguanosine stems from its ability to modulate the structure and stability of DNA. Its incorporation into oligonucleotides offers several key advantages:

-

Inhibition of G-Quadruplex Formation: Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes, which can impede processes like DNA replication.[1] By replacing guanosine (B1672433) with 8-Aza-7-deaza-2'-deoxyguanosine, the formation of these secondary structures is inhibited, which is particularly useful in the synthesis and purification of G-rich oligonucleotides.[1]

-

Modulation of Duplex Stability: The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine can influence the thermal stability of DNA duplexes. While the related 7-deazapurine nucleosides tend to decrease duplex stability, the effect of the 8-aza-7-deaza modification is context-dependent.[1] Further functionalization at the 7-position of the pyrazolo[3,4-d]pyrimidine ring is well-tolerated and can even enhance duplex stability.[4][5]

-

Fluorescent Probe Development: Derivatives of 8-Aza-7-deaza purine nucleosides can exhibit fluorescent properties, making them valuable as molecular probes to study DNA-protein interactions, nucleic acid structure, and dynamics.[6][7][8]

Figure 1: Workflow illustrating the prevention of G-quadruplex formation.

Experimental Protocols

Synthesis and Incorporation into Oligonucleotides

The standard method for incorporating 8-Aza-7-deaza-2'-deoxyguanosine into synthetic DNA strands is through phosphoramidite (B1245037) chemistry.[1]

1. Preparation of the Phosphoramidite Building Block:

-

The 8-Aza-7-deaza-2'-deoxyguanosine nucleoside must first be derivatized. This involves protecting the exocyclic amine and the 5'-hydroxyl group with dimethoxytrityl (DMT).

-

The 3'-hydroxyl group is then phosphitylated to create the reactive phosphoramidite monomer.[1] The resulting building block is typically 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite.[1]

2. Solid-Phase Oligonucleotide Synthesis:

-

The synthesis is performed on an automated DNA synthesizer using a solid support.

-

The phosphoramidite of 8-Aza-7-deaza-2'-deoxyguanosine is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the synthesizer.

-

The synthesis cycle involves four steps: deblocking (removal of the DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted hydroxyl groups), and oxidation (stabilization of the newly formed phosphite (B83602) triester linkage).

-

This cycle is repeated until the desired oligonucleotide sequence is assembled.

3. Deprotection and Purification:

-

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Figure 2: Experimental workflow for solid-phase oligonucleotide synthesis.

Characterization of Modified Oligonucleotides

1. Mass Spectrometry:

-

Purpose: To confirm the successful incorporation of the modified nucleoside and to verify the molecular weight of the final oligonucleotide.

-

Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly used. The observed molecular weight should match the calculated molecular weight of the modified oligonucleotide.

2. Enzymatic Digestion and HPLC Analysis:

-

Purpose: To confirm the composition and integrity of the synthesized oligonucleotide.

-

Method: The oligonucleotide is digested into its constituent nucleosides using enzymes such as snake venom phosphodiesterase and alkaline phosphatase.[4] The resulting mixture of nucleosides is then analyzed by reverse-phase HPLC, and the retention times are compared to those of standard nucleosides.

3. Thermal Denaturation Studies (UV-Melting):

-

Purpose: To determine the melting temperature (Tm) and thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the DNA duplex containing the modified nucleoside.

-

Method: The absorbance of a solution containing the modified oligonucleotide and its complementary strand is monitored at 260 nm as the temperature is slowly increased. The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This data provides insight into the stability of the modified duplex.

Conclusion

8-Aza-7-deaza-2'-deoxyguanosine is a versatile and powerful tool for researchers in various scientific disciplines. Its ability to prevent G-quadruplex formation and modulate DNA duplex stability makes it indispensable for the study of G-rich sequences and the development of novel diagnostic and therapeutic agents. The well-established protocols for its synthesis and incorporation into oligonucleotides, coupled with robust analytical techniques for characterization, ensure its accessibility and reliability for a wide range of applications. As research into the intricacies of DNA structure and function continues, the importance of modified nucleosides like 8-Aza-7-deaza-2'-deoxyguanosine is set to grow.

References

- 1. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | Benchchem [benchchem.com]

- 2. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 3. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | NA14388 [biosynth.com]

- 4. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-aza-3,7-dideaza-2′-deoxyadenosines possessing a new adenosine skeleton as an environmentally sensitive fluorescent nucleoside for monitoring the DNA minor groove - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design of an environmentally sensitive fluorescent 8-aza-7-deaza-2'-deoxyadenosine derivative with dual fluorescence for the specific detection of thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aza-7-deaza-2'-deoxyguanosine: A Technical Guide to a Multifaceted Guanine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deaza-2'-deoxyguanosine is a synthetic analog of the natural nucleoside 2'-deoxyguanosine. This modification, involving the substitution of the nitrogen atom at position 7 with a carbon and the carbon atom at position 8 with a nitrogen within the purine (B94841) ring system, confers unique chemical and physical properties. These altered characteristics make it a valuable tool in various research and biotechnological applications, from the stabilization of DNA duplexes to the investigation of DNA-protein interactions and the circumvention of challenges associated with G-rich sequences. This technical guide provides an in-depth overview of 8-aza-7-deaza-2'-deoxyguanosine, including its synthesis, biophysical properties, enzymatic interactions, and experimental applications.

Core Properties and Advantages

The defining feature of 8-aza-7-deaza-2'-deoxyguanosine is its pyrazolo[3,4-d]pyrimidine base, an isomer of the natural guanine (B1146940) base. This structural alteration has several significant consequences:

-

Disruption of Hoogsteen Base Pairing: By replacing the N7 atom, a key participant in Hoogsteen hydrogen bond formation, this analog effectively prevents the formation of such non-canonical base pairs. This property is particularly valuable in preventing the aggregation of guanine-rich oligonucleotides into G-quadruplex structures, which can impede processes like DNA replication and PCR amplification.[1]

-

Enhanced Duplex Stability: Unlike its 7-deazaguanine (B613801) counterpart which tends to destabilize DNA duplexes, the incorporation of 8-aza-7-deaza-2'-deoxyguanosine can lead to a slight increase in the thermal stability (Tm) of DNA duplexes. The 7-deaza-8-aza-G:C base pair can increase the duplex Tm by approximately 1°C compared to the natural G:C pair.[2][3]

-

Fluorescent Potential: While 8-aza-7-deaza-2'-deoxyguanosine itself is not strongly fluorescent, its derivatives, particularly those with substitutions at the 7-position, can exhibit useful fluorescent properties, making them valuable as probes in molecular biology.[4]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data regarding the impact of 8-aza-7-deaza-2'-deoxyguanosine on DNA duplex stability and the photophysical properties of related fluorescent analogs.

Table 1: Thermal Stability (Tm) of DNA Duplexes Containing 8-Aza-7-deaza-2'-deoxyguanosine and Related Analogs

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |

| d(G-G-A-A-T-T-C-C) | None | 42.5 | - | [5] |

| d(X-G-A-A-T-T-C-C) | X = 8-aza-7-deaza-dG | 44.0 | +1.5 | [5] |

| d(G-X-A-A-T-T-C-C) | X = 8-aza-7-deaza-dG | 44.5 | +2.0 | [5] |

| d(X-X-A-A-T-T-C-C) | X = 8-aza-7-deaza-dG | 46.0 | +3.5 | [5] |

| Alternating d(G-C)3 | 7-deaza-dG instead of dG | Decrease in Tm | < 0 | [6] |

| Alternating d(G-C)3 | 8-aza-7-deaza-dG instead of dG | Slight increase in Tm | > 0 | [6] |

Table 2: Thermodynamic Parameters for Duplex Formation

Table 3: Photophysical Properties of Related 8-Azapurine Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 8-azaguanosine (anionic form) | pH 7 | - | - | 0.55 | [7] |

| 8-azaadenosine (neutral species) | Aqueous | - | - | 0.06 | [7] |

| 7-alkynylated 8-aza-7-deazaadenosines | Aqueous | ~280 | ~400 | Weakly fluorescent | [4] |

| 8-aryl-7-deazaguanines | 10% FBS | - | - | 0.1 - 0.5 | [4] |

Experimental Protocols

Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037) and Incorporation into Oligonucleotides

The standard method for incorporating 8-aza-7-deaza-2'-deoxyguanosine into synthetic DNA is through phosphoramidite chemistry on an automated DNA synthesizer.[8]

Protocol Outline:

-

Nucleoside Synthesis: The synthesis of the 8-aza-7-deaza-2'-deoxyguanosine nucleoside is the initial step. This is often achieved through cyclocondensation reactions to form the pyrazolo[3,4-d]pyrimidine core.[8]

-

Protection of Functional Groups: To prevent side reactions during oligonucleotide synthesis, the functional groups of the nucleoside must be protected. The exocyclic amine is typically protected with an isobutyryl group, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.[5]

-

Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the reactive phosphoramidite monomer.[5]

-

Automated Solid-Phase Synthesis: The 8-aza-7-deaza-2'-deoxyguanosine phosphoramidite is then used in a standard automated DNA synthesizer following the four-step cycle for each nucleotide addition:

-

Detritylation: Removal of the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: Reaction of the free 5'-hydroxyl with the activated phosphoramidite of the incoming nucleotide.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine-based oxidizing solution. 8-aza-7-deaza-dG is stable under these standard oxidation conditions.[3]

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium (B1175870) hydroxide.

Thermal Melting (Tm) Analysis of Oligonucleotides

UV-Vis spectrophotometry is the standard method for determining the thermal stability of DNA duplexes containing modified nucleosides.[8]

Protocol Outline:

-

Sample Preparation:

-

Synthesize and purify the oligonucleotide containing 8-aza-7-deaza-2'-deoxyguanosine and its complementary strand.

-

Anneal the two strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

-

-

UV-Vis Measurement:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance of the DNA duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/minute).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has dissociated into single strands, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve.

-

Enzymatic Incorporation of 8-Aza-7-deaza-dGTP (Single-Nucleotide Incorporation Assay)

This assay is used to determine the efficiency and fidelity of DNA polymerases in incorporating the modified nucleotide triphosphate into a growing DNA strand.

Protocol Outline:

-

Reaction Setup:

-

Prepare a reaction mixture containing a 5'-radiolabeled primer-template DNA substrate, a DNA polymerase, the desired concentration of 8-aza-7-deaza-dGTP, and reaction buffer.

-

The template strand should have a known nucleotide at the position complementary to the incoming modified nucleotide.

-

-

Reaction Initiation and Quenching:

-

Initiate the reaction by adding the DNA polymerase or the modified dGTP.

-

Quench the reaction at various time points by adding a stop solution (e.g., EDTA and formamide).

-

-

Product Analysis:

-

Separate the reaction products (unextended primer and extended primer) using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA bands using autoradiography or a phosphorimager.

-

-

Kinetic Analysis:

-

Quantify the amount of extended product at each time point.

-

For steady-state kinetics, plot the initial velocity of the reaction as a function of the substrate (8-aza-7-deaza-dGTP) concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

-

For pre-steady-state kinetics, which provides more detailed information on the catalytic cycle, more specialized rapid-quench techniques are required to measure the rate of the first turnover of the enzyme.

-

Mandatory Visualizations

Diagrams of Key Processes

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]

- 4. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical properties of push–pull 8-aryl-deoxyguanosine probes within duplex and G-quadruplex structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | Benchchem [benchchem.com]

The Discovery and Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 8-Aza-7-deaza-2'-deoxyguanosine, a significant analogue of 2'-deoxyguanosine (B1662781). This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. It details the rationale behind its design, its synthesis, physicochemical properties, and its applications in studying DNA structure and function. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways.

Introduction: The Rationale for an Altered Nucleoside

The study of nucleic acids has been greatly advanced by the chemical synthesis of modified nucleosides. These synthetic analogues serve as powerful tools to probe the structure and function of DNA and RNA, investigate DNA-protein interactions, and develop novel therapeutic agents. 8-Aza-7-deaza-2'-deoxyguanosine, with its pyrazolo[3,4-d]pyrimidine core, is an isomer of the natural purine (B94841) base guanine (B1146940).[1]

The strategic replacement of the nitrogen atom at position 7 with a carbon atom (deaza) and the carbon atom at position 8 with a nitrogen atom (aza) significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase. This modification has been instrumental in elucidating the role of the N7 atom of guanine in various biological processes, including the formation of G-quadruplex structures, which can hinder DNA replication.[1] Furthermore, 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives have been designed as analogues of 8-oxo-2'-deoxyguanosine, a common product of oxidative DNA damage, to study the mechanisms of DNA repair enzymes.[2][3]

Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine

The synthesis of 8-Aza-7-deaza-2'-deoxyguanosine is a multi-step process that begins with the construction of the core heterocyclic scaffold, the pyrazolo[3,4-d]pyrimidine ring system. This is typically followed by glycosylation with a protected 2'-deoxyribose derivative and subsequent functional group manipulations.

Construction of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is commonly synthesized through cyclocondensation reactions. A prevalent strategy involves the reaction of a substituted pyrimidine (B1678525) with a hydrazine (B178648) derivative.[1]

Glycosylation and Final Synthesis

The introduction of the 2'-deoxyribose moiety is a critical step. Various glycosylation protocols have been explored, which can lead to the formation of N⁹- and N⁸-glycosylated isomers that require careful separation and characterization.[4][5] An enzymatic approach using E. coli purine nucleoside phosphorylase (PNP) has also been successfully employed for the synthesis of 8-azapurine (B62227) and 8-aza-7-deazapurine 2'-deoxyribonucleosides.[6]

A general synthetic pathway is outlined below:

Caption: General synthetic workflow for 8-Aza-7-deaza-2'-deoxyguanosine.

Experimental Protocols

Synthesis of 6-Amino-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (A key intermediate)

This protocol describes the synthesis of a key ribonucleoside intermediate which can be subsequently converted to the desired 2'-deoxyribonucleoside.

Materials:

-

6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Acetonitrile (B52724) (anhydrous)

-

Sodium methoxide (B1231860) (NaOMe)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in anhydrous acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA) and stirred at room temperature until a clear solution is obtained.

-

The mixture is cooled, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched and the solvent is evaporated.

-

The residue is dissolved in methanol and treated with a solution of sodium methoxide in methanol to remove the benzoyl protecting groups.

-

The mixture is neutralized, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to yield the desired ribonucleoside.[4]

Conversion to 2'-deoxyguanosine analogue and Phosphoramidite (B1245037) Synthesis

The ribonucleoside can be converted to the 2'-deoxyribonucleoside via a Barton-McCombie deoxygenation. The resulting 8-Aza-7-deaza-2'-deoxyguanosine is then converted to its phosphoramidite derivative for incorporation into oligonucleotides using standard solid-phase synthesis techniques. This involves protection of the exocyclic amine, dimethoxytritylation of the 5'-hydroxyl group, and subsequent phosphitylation of the 3'-hydroxyl group.[7]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and characterization of 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives.

Table 1: Synthesis Yields of Key Intermediates and Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 6-Amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (3) | 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Glycosylation with protected ribose | 25 | [4] |

| 4,6-Diamino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (5) | 6-Amino-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (1) | NH₃/MeOH, 120 °C | 75 | [4] |

| 4,6-Diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (8) | 6-Amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (3) | NH₃/MeOH, 120 °C | 69 | [4] |

| 6-Amino-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (7) | 6-Amino-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (1) | 2 N KOH, rt | 62 | [4] |

| 6-Amino-3-iodo-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (9) | 6-Amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (3) | 2 N KOH, rt | 65 | [4] |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Property | Value | Reference |

| 4,6-Diamino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (5) | UV-vis (MeOH) λmax (nm) | 223, 254, 275 | [4] |

| ESI-MS m/z [M+H]+ | 283.1 | [4] | |

| 4,6-Diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (8) | UV-vis (MeOH) λmax (nm) | 229, 263, 278 | [4] |

| ESI-MS m/z [M+H]+ | 409.0 | [4] | |

| 6-Amino-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (7) | ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 8.98, 8.50 (br, 1H, NH), 8.10, 7.86 (br, 1H, NH), 6.23 (br, 1H, NH) | [4] |

| ESI-MS m/z [M+H]+ | 298.1 | [4] |

Biological Implications and Applications

The unique structural features of 8-Aza-7-deaza-2'-deoxyguanosine have significant biological implications. The replacement of N7 with a CH group prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the formation of G-quadruplex structures.[1] This property makes it a valuable tool for studying the biological roles of these secondary structures.

Furthermore, oligonucleotides containing 8-Aza-7-deaza-2'-deoxyguanosine exhibit altered duplex stability. The 7-deaza-8-aza-G:C base pair has been shown to increase the melting temperature (Tm) of a DNA duplex by approximately 1°C compared to a natural G:C pair. Halogenated derivatives can further stabilize both parallel and antiparallel DNA duplexes.

As an analogue of 8-oxo-2'-deoxyguanosine, 8-halogenated-7-deaza-2'-deoxyguanosine derivatives have been used to investigate the recognition and excision mechanisms of DNA repair enzymes like Fpg and hOGG1.[2] Studies have also explored the effects of 8-halo-7-deaza-dGTPs on DNA synthesis by various DNA polymerases, revealing insights into the mutagenic potential of oxidative DNA damage.[8] These derivatives have also shown potential as antitumor agents.[8]

References

- 1. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | Benchchem [benchchem.com]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives [mdpi.com]

- 5. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of DNA with 8-Aza-7-deaza-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of nucleosides offers a powerful tool for modulating the biophysical properties of DNA. These modifications are critical in various applications, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research. One such modification is the substitution of guanosine (B1672433) with its isomer, 8-Aza-7-deaza-2'-deoxyguanosine. This alteration, where the nitrogen at position 7 and the carbon at position 8 of the purine (B94841) ring are interchanged, has significant implications for the thermal stability and structural characteristics of DNA duplexes. This technical guide provides a comprehensive overview of the thermal stability of DNA containing 8-Aza-7-deaza-2'-deoxyguanosine, supported by experimental data and detailed protocols.

Impact on DNA Duplex Stability

The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine into an oligonucleotide has a notable effect on the thermal stability of the resulting DNA duplex. Seminal work by Seela and Driller demonstrated that this modification leads to a slight stabilization of the DNA duplex.[1] The 7-deaza-8-aza-G:C base pair increases the duplex stability, resulting in an increase in the melting temperature (Tm) of approximately 1°C per modification compared to an unmodified G:C pair.[2] This stabilizing effect is in contrast to the incorporation of the related 7-deaza-2'-deoxyguanosine, which has been shown to significantly destabilize DNA duplexes.[1][3]

The enhanced stability imparted by 8-Aza-7-deaza-2'-deoxyguanosine is attributed to the altered electronic properties of the pyrazolo[3,4-d]pyrimidine ring system, which can lead to improved base stacking interactions within the DNA duplex.[4] This property is particularly valuable in the design of G-rich DNA probes for diagnostic assays, as the higher thermodynamic stability improves the discrimination of G:A, G:G, and G:T mismatches.[2]

Quantitative Data on Thermal Stability

The following table summarizes the change in melting temperature (Tm) observed upon incorporation of 8-Aza-7-deaza-2'-deoxyguanosine and related analogs into DNA duplexes.

| Modification | Change in Tm (°C) per modification | Reference |

| 8-Aza-7-deaza-2'-deoxyguanosine | ~ +1.0 | [2] |

| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 | [5] |

| 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine | +1.5 (non self-complementary) | [5] |

| 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8 (self-complementary) | [5] |

| 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +2.5 (non self-complementary) | [5] |

Note: The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for DNA duplexes containing 8-Aza-7-deaza-2'-deoxyguanosine are detailed in the primary literature by Seela and Driller (1988, 1989).[1][2]

Experimental Protocols

Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)

The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase DNA synthesizer. The key starting material is the corresponding phosphoramidite building block.

Protocol Outline:

-

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: The synthesis of the 8-Aza-7-deaza-guanine heterocycle is typically achieved through cyclocondensation reactions. A common method involves the reaction of a substituted pyrimidine (B1678525) with a hydrazine (B178648) derivative.

-

Glycosylation: The pyrazolo[3,4-d]pyrimidine base is then glycosylated with a protected 2-deoxyribose derivative to form the nucleoside.

-

Protection of Functional Groups: The exocyclic amino group of the guanine (B1146940) analog and the hydroxyl groups of the deoxyribose are protected with appropriate protecting groups (e.g., isobutyryl for the amino group, dimethoxytrityl for the 5'-hydroxyl).

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer, which can then be used in automated DNA synthesis.

Caption: Synthesis workflow for 8-Aza-7-deaza-2'-dG phosphoramidite.

Solid-Phase Oligonucleotide Synthesis

Protocol Outline:

-

Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid).

-

Coupling: The 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. 8-Aza-7-deaza-2'-deoxyguanosine is stable under standard iodine oxidation conditions.[1]

-

Repeat Cycle: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using aqueous ammonia.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

UV Thermal Denaturation Analysis (Melting Temperature, Tm)

Protocol Outline:

-

Sample Preparation:

-

Dissolve the purified oligonucleotide containing 8-Aza-7-deaza-2'-deoxyguanosine and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Ensure equimolar concentrations of both strands.

-

-

Annealing:

-

Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing duplexes.

-

Slowly cool the solution to room temperature to allow for proper annealing of the complementary strands.

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance of the sample at 260 nm.

-

Increase the temperature of the sample at a controlled rate (e.g., 0.5°C to 1°C per minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing the data at different oligonucleotide concentrations (van't Hoff analysis).

-

Caption: Experimental workflow for DNA thermal melting analysis.

Logical Relationships in Duplex Stability

The decision to use 8-Aza-7-deaza-2'-deoxyguanosine is often driven by the need to modulate the stability of a DNA duplex, particularly in G-rich sequences that are prone to forming secondary structures.

References

- 1. Base-Modified Oligonucleotides With Increased Duplex Stability | Springer Nature Experiments [experiments.springernature.com]

- 2. Sequencing Intractable DNA to Close Microbial Genomes | PLOS One [journals.plos.org]

- 3. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Investigations Into Chemically Stabilized Four-Letter DNA for DNA-Encoded Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 8-Aza-7-deaza-purine Nucleosides: A Technical Guide

An In-depth exploration of the synthesis, biological activity, and mechanisms of a promising class of nucleoside analogs.

This technical guide provides a comprehensive overview of the early research and development of 8-aza-7-deaza-purine nucleosides. These compounds, characterized by the replacement of the carbon at position 8 and the nitrogen at position 7 of the purine (B94841) ring with a nitrogen and a carbon respectively, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational studies that have established this class of molecules as promising scaffolds for therapeutic agents.

Core Concepts and Early Discoveries

8-Aza-7-deaza-purine nucleosides are structural analogs of natural purine nucleosides, such as adenosine (B11128) and guanosine. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial effects.[1][2][3] Early research focused on the chemical synthesis of these novel structures and their initial biological screenings. A notable example from this early work is allopurinol, an 8-aza-7-deaza-hypoxanthine analog, which is an approved drug for the treatment of gout.[1]

The interchange of the C8 and N7 atoms in the purine ring also influences the stability of the N-glycosidic bond and the conformation of the nucleoside, which can impact their interaction with enzymes and their incorporation into nucleic acids.[1] Studies have shown that oligonucleotides containing these modified nucleosides can exhibit altered base-pairing properties and thermal stability.[4]

Synthesis of 8-Aza-7-deaza-purine Nucleosides

The synthesis of 8-aza-7-deaza-purine nucleosides typically involves the glycosylation of a pre-formed 8-aza-7-deaza-purine heterocyclic base. Various strategies have been employed, with the choice of method often depending on the desired stereochemistry (α or β anomer) and the nature of the sugar moiety (ribose, deoxyribose, or other modified sugars).

A common approach involves the condensation of a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, with the heterocyclic base under Lewis acid catalysis.[1] Another key method is the Vorbrüggen glycosylation, which utilizes silylated heterocyclic bases and a protected sugar derivative in the presence of a Lewis acid catalyst.

Subsequent modifications of the nucleobase, such as halogenation followed by cross-coupling reactions (e.g., Sonogashira, Suzuki), have been instrumental in creating a diverse library of analogs with varied substituents at the 7-position.[5][6]

Representative Experimental Protocol: Synthesis of 8-Aza-7-deazaadenosine Derivatives

The following is a representative protocol for the synthesis of 2-amino-8-aza-7-deazaadenosine (B12095173) derivatives, adapted from early research literature.[1]

Step 1: Glycosylation A suspension of the 8-aza-7-deazapurine base (e.g., 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine) and a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose) in a dry solvent like acetonitrile (B52724) is treated with a Lewis acid (e.g., TMSOTf or SnCl₄) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the protected nucleoside is purified by column chromatography.

Step 2: Deprotection The protected nucleoside is dissolved in a solution of methanolic ammonia (B1221849) or treated with sodium methoxide (B1231860) in methanol (B129727) to remove the benzoyl protecting groups from the sugar moiety. The deprotected nucleoside is then purified by chromatography or recrystallization.

Step 3: Conversion of 6-methoxy to 6-amino group The 6-methoxy derivative is heated with a solution of ammonium (B1175870) hydroxide (B78521) in a sealed tube to yield the corresponding 6-amino derivative (adenosine analog). The final product is purified by chromatography.[1]

Biological Activities and Quantitative Data

Early research has demonstrated that 8-aza-7-deaza-purine nucleosides possess a broad range of biological activities. The tables below summarize some of the key quantitative data from these studies.

Anticancer Activity

The anticancer potential of these nucleosides has been evaluated against various cancer cell lines. Their mechanism of action is often attributed to their ability to be phosphorylated intracellularly and subsequently incorporated into DNA and RNA, leading to chain termination or dysfunction.[7][8] Some derivatives also exhibit inhibitory effects on key cellular kinases.[9]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7-Iodo-8-aza-7-deazaadenosine derivative (Compound 8) | A549 (Human Lung Carcinoma) | 7.68 | [1] |

| 7-Iodo-8-aza-7-deazaadenosine derivative (Compound 8) | MDA-MB-231 (Human Breast Cancer) | > 50 | [1] |

| 6-Hydrazino-8-aza-7-deazapurine ribonucleoside (Compound 14) | A549 (Human Lung Carcinoma) | 16.2 | [1] |

| 6-Hydrazino-8-aza-7-deazapurine ribonucleoside (Compound 14) | MDA-MB-231 (Human Breast Cancer) | 21.5 | [1] |

Antiviral Activity

Several 8-aza-7-deaza-purine nucleosides have shown promising activity against a range of RNA and DNA viruses. Their antiviral mechanism is often linked to the inhibition of viral polymerases.[10]

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| 7-Vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | Replicon Cells | < 10 (EC₉₀ = 7.6 µM) | [10] |

| 8-Chloro-7-deazaguanosine | Banzi virus | Mice | Protective at 25-100 mg/kg/day | [11] |

| 8-Chloro-7-deazaguanosine | Encephalomyocarditis virus | Mice | Protective at 25-100 mg/kg/day | [11] |

| 8-Chloro-7-deazaguanosine | Semliki Forest virus | Mice | Protective at 25-100 mg/kg/day | [11] |

Antibacterial Activity

The antibacterial properties of these nucleosides have also been explored, particularly against mycobacteria.

| Compound | Organism | MIC₉₉ (µg/mL) | Reference |

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9) | M. smegmatis mc² 155 | 13 | [3] |

| 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19) | M. smegmatis mc² 155 | 50 | [3] |

| 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6) | M. tuberculosis H37Rv | 20 | [3] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol (10) | M. tuberculosis H37Rv | 40 | [3] |

Experimental Protocols for Biological Assays

The evaluation of the biological activity of 8-aza-7-deaza-purine nucleosides involves a variety of in vitro assays. The following are generalized protocols for assessing their anticancer activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the 8-aza-7-deaza-purine nucleosides for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 8-aza-7-deaza-purine nucleosides stem from their ability to interfere with various cellular processes. The primary mechanisms of action include incorporation into nucleic acids and inhibition of key enzymes such as kinases.

Incorporation into DNA and RNA

Many 8-aza-7-deaza-purine nucleosides are substrates for cellular kinases, which convert them into their corresponding mono-, di-, and triphosphates. These triphosphates can then be incorporated into growing DNA and RNA chains by polymerases. This incorporation can lead to chain termination, disruption of nucleic acid structure and function, and ultimately, cell death.[7][8]

Inhibition of Signaling Pathways

Certain 8-aza-7-deaza-purine nucleosides, particularly analogs of toyocamycin (B1682990) and sangivamycin, have been shown to inhibit specific signaling pathways. For instance, toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, a key component of the endoplasmic reticulum (ER) stress response.[12][13] This pathway is crucial for the survival of certain cancer cells, such as multiple myeloma.

Conclusion and Future Directions

The early research on 8-aza-7-deaza-purine nucleosides has laid a strong foundation for the development of this versatile class of compounds. Their diverse biological activities, coupled with the synthetic accessibility of a wide range of analogs, make them a continuing area of interest for drug discovery. Future research will likely focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on the 8-aza-7-deaza-purine scaffold.

References

- 1. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne ‘click’ reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazolo[3,4-d]pyrimidine Derivatives and Their Interaction with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to function as bioisosteres, interacting with a variety of biological targets, including enzymes involved in DNA synthesis and regulation. While a predominant mechanism of their anticancer effect is the inhibition of various protein kinases, evidence also suggests direct and indirect interactions with DNA. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of pyrazolo[3,4-d]pyrimidine derivatives, with a particular focus on their relationship with DNA. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a comprehensive summary of quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system isosteric to the adenine (B156593) base found in DNA and ATP.[1] This unique structural feature has made it a privileged scaffold in the design of therapeutic agents, particularly in oncology.[2] Many derivatives have been developed and investigated for their potent inhibitory activities against a range of protein kinases, which play crucial roles in cell signaling pathways that govern cell proliferation, differentiation, and survival.[3][4] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for drug development.[5]

Beyond kinase inhibition, the purine-like structure of pyrazolo[3,4-d]pyrimidines raises the possibility of direct interactions with DNA. These interactions could occur through various modes, including intercalation between base pairs, binding within the major or minor grooves, or by acting as substrates or inhibitors for enzymes that process DNA, such as topoisomerases and DNA polymerases.[6][7] Some studies have explored the incorporation of pyrazolo[3,4-d]pyrimidine nucleosides into DNA oligonucleotides, demonstrating their ability to modulate the stability of the DNA duplex.[8] This guide will delve into the known interactions of these derivatives with DNA, supported by experimental evidence and computational studies.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic routes, often starting from either a pyrazole (B372694) or a pyrimidine (B1678525) precursor. A common and versatile approach involves the construction of the pyrimidine ring onto a pre-formed aminopyrazole-carbonitrile or -carboxamide derivative.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Caption: General experimental workflow.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a common route to a key intermediate used in the synthesis of various 4-substituted pyrazolo[3,4-d]pyrimidine derivatives.[9][10]

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Formamide

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated at 80°C for 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[10]

-

Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The resulting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190°C for 8 hours. The reaction mixture is then cooled, and the product is isolated.[10]

-

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolo[3,4-d]pyrimidin-4-one derivative is refluxed with phosphorus oxychloride at 106°C for 6 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully treated with ice water to precipitate the chlorinated product. The solid is then filtered, washed with water, and dried.[10]

Interaction with DNA and Associated Proteins

While a large body of research focuses on the kinase inhibitory properties of pyrazolo[3,4-d]pyrimidines, several studies have indicated their potential to interact with DNA and DNA-associated proteins.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Inhibition of these enzymes can lead to DNA damage and ultimately cell death, making them a key target for anticancer drugs.[11] Molecular docking studies have suggested that certain pyrazolo[3,4-d]pyrimidine derivatives can bind to the active site of human DNA topoisomerase I, potentially through hydrogen bonding and hydrophobic interactions.[12]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay is used to assess the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[13][14]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[12]

-

Test compound dissolved in DMSO

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[12]

-

1% Agarose (B213101) gel in TAE buffer containing ethidium (B1194527) bromide (0.5 µg/mL)

-

TAE buffer

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a predetermined amount of topoisomerase I enzyme (the amount required to just fully relax the supercoiled DNA).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis at 1-2.5 V/cm until the dye front reaches the end of the gel.

-

Visualize the DNA bands under UV transillumination. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the positive control.

Incorporation into DNA and Duplex Stabilization

Pyrazolo[3,4-d]pyrimidine nucleosides have been synthesized and incorporated into DNA oligonucleotides. These modified oligonucleotides have shown enhanced duplex stability compared to those containing natural bases. For example, an oligonucleotide containing a 7-bromo-8-aza-7-deazapurin-2,6-diamine nucleoside forms a very stable base pair with thymidine, with a stability comparable to a G-C base pair.[8] This demonstrates a direct interaction with the DNA structure, where the derivative becomes an integral part of the duplex.

Caption: Workflow for DNA duplex stabilization.

Anticancer Activity and Kinase Inhibition

The primary mechanism of anticancer activity for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[5] Their structural similarity to ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

Key Kinase Targets

Several kinases have been identified as targets for pyrazolo[3,4-d]pyrimidine derivatives, including:

-

Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[15]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, its inhibition can suppress tumor growth by cutting off the blood supply.[16]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer, its inhibition blocks signaling pathways that promote cell proliferation and survival.

-

Src Family Kinases: These are involved in various cellular processes, including cell growth, motility, and adhesion.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Caption: VEGFR-2 signaling pathway inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1a | A549 (Lung) | 2.24 | [17] |

| Derivative 1d | MCF-7 (Breast) | 1.74 | [17] |

| Compound 7 | A549 (Lung) | 17.50 | [18] |

| Compound 7 | Caco-2 (Colon) | 43.75 | [18] |

| Compound 14 | HCT-116 (Colon) | 0.006 | [2] |

| Compound 15 | MCF-7 (Breast) | 0.046 | [2] |

| Compound 12b | MDA-MB-468 (Breast) | 3.343 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20][21]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[20]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

Pyrazolo[3,4-d]pyrimidine derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. While their primary and most extensively studied mechanism of action involves the inhibition of protein kinases crucial for cancer cell signaling, their structural resemblance to purines also allows for interactions with DNA and its associated machinery. Evidence from molecular docking studies suggests potential inhibition of DNA topoisomerases, and experimental work has demonstrated that their incorporation into oligonucleotides can enhance DNA duplex stability.

For drug development professionals, the dual potential of targeting both kinase signaling pathways and DNA-related processes offers an exciting avenue for the design of novel anticancer agents with potentially enhanced efficacy and novel mechanisms of action. Further research is warranted to fully elucidate the direct DNA-binding properties of this class of compounds and to explore how these interactions can be leveraged for therapeutic benefit. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNase I footprinting [gene.mie-u.ac.jp]

- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 14. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

G-Quadruplex Formation and its Prevention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a spectrum of fundamental biological processes, including transcriptional regulation, DNA replication, and telomere maintenance. Their prevalence in the promoter regions of oncogenes and telomeric ends has rendered them compelling targets for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core principles of G-quadruplex formation, the factors governing their stability, and the cellular mechanisms that prevent their accumulation. Furthermore, it delves into the therapeutic strategies centered on the modulation of G4 structures, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

The Core Principles of G-Quadruplex Formation

G-quadruplexes are formed from sequences containing multiple short runs of guanines. The fundamental unit of a G4 structure is the G-tetrad, a square planar arrangement of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds. The stacking of two or more G-tetrads, coordinated by a central monovalent cation, typically K⁺ or Na⁺, forms the G-quadruplex structure.[1]

The general sequence motif for intramolecular G4 formation is GxNy1GxNy2GxNy3Gx, where 'G' represents guanine, 'N' can be any nucleotide, 'x' is the number of guanines in each tract (typically ≥ 3), and 'y1', 'y2', and 'y3' are the lengths of the intervening loops.[2] The topology of G4s can be highly variable, categorized as parallel, antiparallel, or hybrid, based on the orientation of the G-tracts.[3] This structural diversity, influenced by the sequence, loop lengths, and the coordinating cation, provides a basis for the specific recognition by proteins and small molecule ligands.[4]

Factors Influencing G-Quadruplex Stability

The stability of a G-quadruplex is a critical determinant of its biological function and is influenced by several factors:

-

Cationic Environment: Monovalent cations are essential for G4 stability, with potassium (K⁺) generally providing greater stabilization than sodium (Na⁺) due to its optimal size for coordinating with the central channel of the G-tetrads.[2]

-

Guanine Tract Length: The number of G-tetrads, determined by the length of the guanine tracts, directly correlates with the thermodynamic stability of the G4 structure. Longer G-tracts result in more stacked G-tetrads and a more stable quadruplex.[5]

-

Loop Length and Composition: The loops connecting the G-tracts play a crucial role in determining both the topology and stability of the G4. Shorter loops generally lead to increased stability.[5] The nucleotide composition of the loops also contributes to the overall stability through various interactions.

-

Flanking Sequences: The sequences flanking the G4 motif can influence its formation and stability through stacking interactions or by competing for the formation of duplex DNA.

The thermodynamic stability of G-quadruplexes is often quantified by their melting temperature (Tm), the temperature at which 50% of the structure is unfolded.

Table 1: Thermodynamic Stability of Select G-Quadruplex Forming Sequences

| G4 Sequence (Origin) | Cation | Tm (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

| c-MYC Promoter (Pu27) | 100 mM K⁺ | 69.0 | - | - | - | [6] |

| Human Telomere (22AG) | 100 mM K⁺ | 65.0 | -49.0 | -143 | -7.9 | [3] |

| Human Telomere (22AG) | 100 mM Na⁺ | 56.0 | -38.0 | -112 | -6.5 | [3] |

| KRAS Promoter | 100 mM K⁺ | 52.0 | - | - | - | [6] |

| VEGF Promoter | 100 mM K⁺ | 68.0 | - | - | - | [7] |

Note: Thermodynamic parameters can vary based on experimental conditions such as buffer composition and oligonucleotide concentration.

Prevention of G-Quadruplex Formation: The Role of Helicases

While G-quadruplexes play important regulatory roles, their stable structures can also impede essential cellular processes like DNA replication and transcription. To counteract this, cells have evolved a class of enzymes known as helicases that actively unwind G4 structures. These helicases are crucial for maintaining genomic stability.

Several helicases have been identified with G4-resolving activity, including:

-

WRN (Werner syndrome protein): A RecQ helicase that plays a role in DNA repair and telomere maintenance.

-

BLM (Bloom syndrome protein): Another RecQ helicase involved in suppressing inappropriate recombination and maintaining genome stability.

-